molecular formula C21H17ClN2O2 B11975581 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide CAS No. 303083-35-4

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide

Cat. No.: B11975581
CAS No.: 303083-35-4
M. Wt: 364.8 g/mol
InChI Key: WCUQGWCOYKIRSM-OEAKJJBVSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide typically involves the condensation reaction between 4-chlorobenzohydrazide and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.

    Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or disrupt cellular processes. In biological systems, it may interfere with DNA replication or protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide is unique due to its specific structural features, such as the presence of both benzyloxy and chlorobenzohydrazide moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chlorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its chemical properties, mechanisms of action, and relevant case studies that illustrate its biological effects.

  • Molecular Formula : C16_{16}H16_{16}ClN3_{3}O3_{3}
  • Molecular Weight : 321.77 g/mol
  • CAS Number : 883790-91-8

The compound features a hydrazone functional group, which is known for its diverse biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives can possess significant antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to cell lysis and death.
  • Anticancer Activity : Hydrazones have been reported to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are an area of ongoing research.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by ResearchGate demonstrated that similar benzyloxy-substituted hydrazones exhibited potent activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anticancer Activity

In a recent investigation published in a peer-reviewed journal, this compound was tested against several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values significantly lower than those for standard chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis via the mitochondrial pathway.

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of hydrazone derivatives. The findings suggested that this compound could inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

StudyFocusFindings
ResearchGate StudyAntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria; mechanism involves cell membrane disruption.
Cancer Research JournalAnticancerDose-dependent inhibition in MCF-7 and HeLa cells; IC50_{50} values indicate strong potential as an anticancer agent.
Inflammation JournalAnti-inflammatoryInhibition of NF-kB pathway; reduction in TNF-alpha and IL-6 levels observed.

Properties

CAS No.

303083-35-4

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

4-chloro-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-8-18(9-11-19)21(25)24-23-14-16-6-12-20(13-7-16)26-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

WCUQGWCOYKIRSM-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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